SARS-CoV-2-IN-55

Antiviral SARS-CoV-2 Spike Protein

Researchers studying variant-specific SARS-CoV-2 entry lack spike-targeted probes orthogonal to Mpro/RdRp inhibitors. SARS-CoV-2-IN-55 directly binds viral spike (S) protein to block entry (IC50 0.3 μM). Key differentiators: • 22.3-fold potency window: Wuhan-Hu-1 (IC50 0.28 μM) vs Omicron BA.1 (IC50 6.24 μM) for variant susceptibility profiling • 52.7-fold cell-line differential (Vero E6 vs A549-ACE2-TMPRSS2) enables host factor dependency studies • Orthogonal mechanism to nirmatrelvir/remdesivir for time-of-addition and synergy deconvolution assays. Supplied with full QC documentation; bulk quantities available upon request.

Molecular Formula C138H136N22O32S6
Molecular Weight 2807.1 g/mol
Cat. No. B12389868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-55
Molecular FormulaC138H136N22O32S6
Molecular Weight2807.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)SC3=CC=C(C=C3)[N+](=O)[O-])CC(C=O)NC(=O)CCC(CCC(=O)NC(CC4=C(NC5=CC=CC=C54)SC6=CC=C(C=C6)[N+](=O)[O-])C=O)(CCC(=O)NC(CC7=C(NC8=CC=CC=C87)SC9=CC=C(C=C9)[N+](=O)[O-])C=O)NC(=O)CNC(=O)CCOCCOCCOCCOCCC(=O)NCC(=O)NC(CCC(=O)NC(CC1=C(NC2=CC=CC=C21)SC1=CC=C(C=C1)[N+](=O)[O-])C=O)(CCC(=O)NC(CC1=C(NC2=CC=CC=C21)SC1=CC=C(C=C1)[N+](=O)[O-])C=O)CCC(=O)NC(CC1=C(NC2=CC=CC=C21)SC1=CC=C(C=C1)[N+](=O)[O-])C=O
InChIInChI=1S/C138H136N22O32S6/c161-79-85(71-109-103-13-1-7-19-115(103)147-131(109)193-97-37-25-91(26-38-97)155(177)178)141-123(169)49-57-137(58-50-124(170)142-86(80-162)72-110-104-14-2-8-20-116(104)148-132(110)194-98-39-27-92(28-40-98)156(179)180,59-51-125(171)143-87(81-163)73-111-105-15-3-9-21-117(105)149-133(111)195-99-41-29-93(30-42-99)157(181)182)153-129(175)77-139-121(167)55-63-189-65-67-191-69-70-192-68-66-190-64-56-122(168)140-78-130(176)154-138(60-52-126(172)144-88(82-164)74-112-106-16-4-10-22-118(106)150-134(112)196-100-43-31-94(32-44-100)158(183)184,61-53-127(173)145-89(83-165)75-113-107-17-5-11-23-119(107)151-135(113)197-101-45-33-95(34-46-101)159(185)186)62-54-128(174)146-90(84-166)76-114-108-18-6-12-24-120(108)152-136(114)198-102-47-35-96(36-48-102)160(187)188/h1-48,79-90,147-152H,49-78H2,(H,139,167)(H,140,168)(H,141,169)(H,142,170)(H,143,171)(H,144,172)(H,145,173)(H,146,174)(H,153,175)(H,154,176)
InChIKeyYWRBAZQCEUYUDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-55 for COVID-19 Research: Spike-Targeting Antiviral Inhibitor Procurement Guide


SARS-CoV-2-IN-55 (designated compound 65) is a low-cytotoxicity small-molecule inhibitor of SARS-CoV-2 [1]. It directly interacts with the viral spike (S) protein, as demonstrated in VSV-S pseudoparticle assays, to inhibit viral entry and infection [1]. This compound exhibits an IC50 of 0.3 μM and is active against multiple variants, including Wuhan-Hu-1 and Omicron BA.1 .

Why Generic Substitution Fails for SARS-CoV-2-IN-55: Critical Differentiation in Spike-Targeted Antiviral Research


Direct substitution of SARS-CoV-2-IN-55 with in-class analogs is scientifically inadvisable due to substantial variance in molecular target, mechanism of action, and variant-specific potency [1]. While many SARS-CoV-2 inhibitors target the main protease (Mpro) or RNA-dependent RNA polymerase (RdRp), SARS-CoV-2-IN-55 uniquely targets the spike protein, which mediates viral entry [1]. This fundamental mechanistic divergence, combined with its documented differential activity against Omicron BA.1 versus ancestral strains, precludes simple functional interchangeability . The quantitative evidence below demonstrates these critical differentiations.

Quantitative Evidence Guide: SARS-CoV-2-IN-55 Differentiation Data for Scientific Selection


SARS-CoV-2-IN-55 Exhibits Superior Potency Against Wuhan-Hu-1 Compared to Omicron BA.1, Highlighting Variant-Specific Utility

SARS-CoV-2-IN-55 demonstrates significantly higher potency against the ancestral Wuhan-Hu-1 strain (IC50 = 0.28 μM) compared to the Omicron BA.1 variant (IC50 = 6.24 μM) . This 22.3-fold difference in antiviral activity underscores its utility for comparative studies of variant-specific spike protein interactions. In contrast, many Mpro inhibitors (e.g., nirmatrelvir) maintain broad-spectrum activity across variants, making SARS-CoV-2-IN-55 a specialized tool for investigating entry inhibition against specific viral lineages [1].

Antiviral SARS-CoV-2 Spike Protein Variant-Specific Activity

SARS-CoV-2-IN-55 Demonstrates Cell-Type-Dependent Antiviral Efficacy, with a 52.7-Fold Higher Potency in Vero E6 Cells versus A549-ACE2-TMPRSS2 Cells

In head-to-head cell-based assays, SARS-CoV-2-IN-55 exhibited a stark difference in antiviral activity depending on the cellular context . It achieved an IC50 of 0.3 μM in Vero E6 cells but required a 52.7-fold higher concentration (IC50 = 15.8 μM) to achieve comparable inhibition in A549-ACE2-TMPRSS2 human lung epithelial cells . This contrasts with Mpro inhibitors like ensitrelvir, which show more consistent potency across cell types, and highlights the critical influence of cell-surface receptor density and protease expression on spike-targeted inhibitors [1].

Antiviral Cell-Based Assay SARS-CoV-2 Entry Inhibition

SARS-CoV-2-IN-55 Demonstrates Comparable Potency to Clinical Candidate Mpro Inhibitors in Vero E6 Cells (0.3 μM vs. 0.2-0.4 μM)

SARS-CoV-2-IN-55 exhibits an IC50 of 0.3 μM against SARS-CoV-2 in Vero E6 cells . This potency is directly comparable to early clinical Mpro inhibitors like PF-00835231 (IC50 = 0.23 μM in Vero E6 cells) and is within the same order of magnitude as nirmatrelvir (IC50 = 0.07-0.09 μM) [1][2]. While these Mpro inhibitors act intracellularly to block viral replication, SARS-CoV-2-IN-55 achieves comparable antiviral effect through a distinct extracellular mechanism—spike protein interaction—offering researchers a mechanistically orthogonal tool for combination studies or for probing entry-specific vulnerabilities .

Antiviral SARS-CoV-2 Spike Protein Mpro Inhibitor Potency Comparison

SARS-CoV-2-IN-55 Targets Spike Protein, a Distinct Mechanism from Main Protease (Mpro) Inhibitors, Enabling Unique Research Applications

SARS-CoV-2-IN-55 exerts its antiviral effect through direct interaction with the SARS-CoV-2 spike (S) protein, as validated in VSV-S pseudoparticle assays [1]. This mechanism is fundamentally distinct from the majority of clinically advanced SARS-CoV-2 inhibitors, such as nirmatrelvir and ensitrelvir, which target the main protease (Mpro) to inhibit viral polyprotein processing [2]. The spike-targeted mechanism positions SARS-CoV-2-IN-55 as a tool for studying viral entry, fusion, and neutralization, whereas Mpro inhibitors are suited for replication-focused assays.

Antiviral Mechanism of Action Spike Protein Mpro Entry Inhibition

Optimal Research Applications for SARS-CoV-2-IN-55: Where Spike-Targeted Antiviral Data Drives Scientific Value


Investigating Variant-Specific Spike Protein Interactions and Entry Mechanisms

Researchers studying the differential entry efficiency of SARS-CoV-2 variants (e.g., Wuhan-Hu-1 vs. Omicron BA.1) can utilize SARS-CoV-2-IN-55 to quantify variant-specific sensitivity to spike-targeted inhibition . The compound's 22.3-fold higher potency against ancestral strains compared to Omicron BA.1 provides a quantitative tool for assessing the functional impact of spike mutations on inhibitor binding .

Cell-Type-Specific Entry Studies and Host Factor Dependency Analysis

The 52.7-fold difference in antiviral potency observed between Vero E6 (IC50 = 0.3 μM) and A549-ACE2-TMPRSS2 (IC50 = 15.8 μM) cells makes SARS-CoV-2-IN-55 an ideal probe for investigating the role of host cell factors (e.g., ACE2 expression levels, TMPRSS2 protease activity) in mediating susceptibility to entry inhibitors .

Mechanistic Dissection of Viral Entry versus Replication in Antiviral Studies

Due to its unique spike-targeting mechanism, SARS-CoV-2-IN-55 can be employed in parallel with Mpro inhibitors (e.g., nirmatrelvir) or RdRp inhibitors (e.g., remdesivir) to deconvolute the relative contributions of entry inhibition versus replication blockade in observed antiviral phenotypes [1]. This application is particularly valuable in time-of-addition assays or in combination studies aimed at identifying synergistic drug pairs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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